molecular formula C6H9NO2 B1211768 4-Methylene-L-proline CAS No. 20309-87-9

4-Methylene-L-proline

Cat. No.: B1211768
CAS No.: 20309-87-9
M. Wt: 127.14 g/mol
InChI Key: PEYQZZMUNYLHII-YFKPBYRVSA-N
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Description

4-Methylene-L-proline is a derivative of the amino acid L-proline, characterized by the presence of a methylene group at the fourth position of the pyrrolidine ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylene-L-proline typically involves the double allylic alkylation of an imine analogue of glycine. This reaction is catalyzed by a chinchonidine-derived catalyst under phase transfer conditions . The key steps include:

  • Formation of the imine analogue of glycine.
  • Double allylic alkylation in the presence of the catalyst.
  • Isolation and purification of the this compound product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the synthetic route mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methylene-L-proline undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the methylene group to a methyl group.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be employed under basic conditions.

Major Products:

    Oxidation: Formation of 4-hydroxy-L-proline or 4-keto-L-proline.

    Reduction: Formation of 4-methyl-L-proline.

    Substitution: Formation of various substituted proline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methylene-L-proline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    4-Hydroxy-L-proline: Differentiated by the presence of a hydroxyl group instead of a methylene group.

    4-Keto-L-proline: Contains a keto group at the fourth position.

    4-Methyl-L-proline: Features a methyl group at the fourth position.

Uniqueness: 4-Methylene-L-proline is unique due to its methylene group, which imparts distinct reactivity and conformational properties. This uniqueness makes it valuable in the synthesis of constrained peptides and as a probe in biochemical studies .

Biological Activity

4-Methylene-L-proline (4-MPLP) is a derivative of proline, an amino acid that plays critical roles in various biological processes. The compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and metabolic regulation. This article explores the biological activity of 4-MPLP, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C6H9NO2
  • Molecular Weight : 129.14 g/mol
  • CAS Number : 152301

The unique structure of 4-MPLP, which includes a methylene group at the 4-position of the proline ring, influences its interaction with biological targets.

Inhibition of Proline Dehydrogenase

Research indicates that 4-MPLP acts as a mechanism-based inactivator of proline dehydrogenase (PRODH), an enzyme involved in proline catabolism. In studies conducted by Trisch et al., it was shown that 4-MPLP significantly decreased PRODH activity in rat mitochondrial extracts, leading to alterations in proline metabolism and cellular redox states .

Impact on Mitochondrial Function

In vitro studies have demonstrated that treatment with 4-MPLP can protect against oxidative stress-induced mitochondrial dysfunction. For example, when astrocytes were exposed to pilocarpine, a neurotoxin, subsequent treatment with 4-MPLP improved cell viability and restored mitochondrial transmembrane potential (ΔΨm) significantly compared to control groups .

Cellular Proliferation and Apoptosis

4-MPLP has been implicated in modulating cell growth and apoptosis. It has been observed to influence stem cell proliferation and differentiation, suggesting a role in tissue regeneration . Additionally, its effects on apoptosis pathways could provide insights into its potential use in cancer therapy.

Antioxidant Properties

The compound exhibits antioxidant properties by modulating reactive oxygen species (ROS) levels within cells. This activity can mitigate oxidative stress, which is associated with various diseases including neurodegenerative disorders .

Study on Neuroprotection

In a study examining the neuroprotective effects of 4-MPLP, researchers treated astrocytes with pilocarpine followed by various concentrations of 4-MPLP. The results indicated significant increases in cell viability (58.3% at 25 µg/mL, 72.5% at 50 µg/mL, and 89.3% at 100 µg/mL) compared to control groups treated only with pilocarpine .

Proline Metabolism in Chagas Disease

Another study explored the role of proline metabolism in Trypanosoma cruzi, the causative agent of Chagas disease. Inhibitors designed based on proline transport mechanisms showed promise in disrupting proline uptake by the parasite, suggesting that targeting proline metabolism may be a viable therapeutic strategy against this infection .

Summary of Research Findings

Study Focus Findings
PRODH InhibitionDecreased PRODH activity leading to altered proline metabolism .
NeuroprotectionIncreased cell viability and restored mitochondrial function post-pilocarpine exposure .
Antioxidant ActivityModulation of ROS levels contributing to reduced oxidative stress .
Proline Metabolism in Chagas DiseaseTargeting proline uptake showed potential for developing new therapeutic agents .

Properties

IUPAC Name

(2S)-4-methylidenepyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-2-5(6(8)9)7-3-4/h5,7H,1-3H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYQZZMUNYLHII-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1C[C@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942454
Record name 4-Methylideneproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20309-87-9
Record name 4-Methyleneproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020309879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylideneproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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